(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C16H18BrNO3 and its molecular weight is 352.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide (THIQ) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities. The presence of the hydroxyl group on the phenyl ring and the tetrahydroisoquinoline structure suggests potential interactions with various biological targets.
1. Antioxidant Activity
Research indicates that tetrahydroisoquinolines exhibit significant antioxidant properties. THIQ derivatives have been shown to scavenge free radicals effectively, which may contribute to their neuroprotective effects in various models of oxidative stress .
2. Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of THIQ compounds. For instance, in vitro models demonstrate that these compounds can mitigate neuronal damage induced by oxidative stress and excitotoxicity. The neuroprotective effects are attributed to the modulation of neurotransmitter systems and reduction of inflammatory responses .
3. Enzyme Inhibition
THIQ derivatives have been investigated for their ability to inhibit specific enzymes related to metabolic pathways. A study reported that certain derivatives exhibit significant inhibition of 17β-hydroxysteroid dehydrogenase (HSD17B), an enzyme involved in steroid metabolism. This inhibition could have implications for conditions influenced by steroid hormones, such as hormone-dependent cancers .
The biological activities of (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide are believed to involve several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals and reduce oxidative stress .
- Receptor Modulation : Interaction with dopamine receptors has been suggested, which may explain its neuroactive properties .
- Enzymatic Pathway Regulation : By inhibiting specific enzymes like HSD17B, THIQ can alter metabolic pathways that may be beneficial in treating hormone-related disorders .
Case Study 1: Neuroprotection in Animal Models
In a controlled study using rodent models of Parkinson’s disease, administration of THIQ derivatives demonstrated a significant reduction in motor deficits and improvement in dopaminergic neuron survival compared to control groups. These findings suggest a protective role against neurodegeneration associated with dopaminergic loss .
Case Study 2: Inhibition of HSD17B
A series of experiments evaluated the inhibitory effects of various THIQ derivatives on HSD17B activity. The results showed that specific substitutions on the tetrahydroisoquinoline structure enhanced inhibitory potency significantly, with some compounds achieving over 60% inhibition at low concentrations (0.6 µM) .
Data Tables
Compound | R1 | R2 | R3 | Inhibition (%) at 0.6 µM |
---|---|---|---|---|
35d | H | OH | H | 64 |
41c | Br | H | H | 60.3 |
42f | Cl | OH | H | 52.7 |
Table 1: In vitro inhibition data for selected THIQ derivatives against HSD17B.
Propiedades
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKFIRMGSQPEM-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.